molecular formula C63H98O6 B568918 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol CAS No. 116198-44-8

1,2-Didocosahexaenoyl-3-palmitoyl Glycerol

Cat. No.: B568918
CAS No.: 116198-44-8
M. Wt: 951.471
InChI Key: VLEDHTUUVAXNOJ-QPPLYHLQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is a structured triglyceride of significant research interest for investigating the unique biochemical and biophysical properties of polyunsaturated fatty acids, particularly docosahexaenoic acid (DHA). This compound features an unusual asymmetric structure with two DHA molecules at the sn-1 and sn-2 positions and a palmitic acid at the sn-3 position. DHA is known to profoundly influence membrane properties; for instance, phospholipids containing DHA at the sn-2 position have been shown to significantly alter membrane structure and lipid packing compared to other fatty acids like eicosapentaenoic acid (EPA) or arachidonic acid . This makes this compound a valuable precursor or model compound for studying the incorporation of DHA into complex membrane phospholipids and its subsequent effects on membrane protein function, signaling domains, and cellular processes. Researchers utilize this triglyceride to explore lipid metabolism, including the pathways and acyltransferases responsible for the selective esterification and remodeling of DHA into phospholipids . Its applications extend to serving as a standard in mass spectrometry-based lipidomics to improve the accurate identification and quantification of complex lipid molecular species and their positional isomers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

116198-44-8

Molecular Formula

C63H98O6

Molecular Weight

951.471

IUPAC Name

[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C63H98O6/c1-4-7-10-13-16-19-22-25-27-29-31-33-35-38-41-44-47-50-53-56-62(65)68-59-60(58-67-61(64)55-52-49-46-43-40-37-24-21-18-15-12-9-6-3)69-63(66)57-54-51-48-45-42-39-36-34-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-34,38-39,41-42,47-48,50-51,60H,4-6,9,12-15,18,21-24,29-30,35-37,40,43-46,49,52-59H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,33-31-,34-32-,41-38-,42-39-,50-47-,51-48-

InChI Key

VLEDHTUUVAXNOJ-QPPLYHLQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Synonyms

(4Z,4’Z,7Z,7’Z,10Z,10’Z,13Z,13’Z,16Z,16’Z,19Z,19’Z)-4,7,10,13,16,19-Docosahexaenoic Acid 1,1’-[1-[[(1-Oxohexadecyl)oxy]methyl]-1,2-ethanediyl] Ester

Origin of Product

United States

Preparation Methods

Two-Step Enzymatic Interesterification

The most scalable method involves a two-step enzymatic process utilizing immobilized lipases (Fig. 1). As reported by Liu et al., this method begins with the synthesis of tripalmitin (PPP), followed by its interesterification with DHA-rich ethyl esters:

  • Tripalmitin Preparation :
    Novozym 435 (a Candida antarctica lipase B) catalyzes the esterification of glycerol with palmitic acid under solvent-free conditions. Optimal yields (85% purity) are achieved at 60°C with a 3:1 molar ratio of palmitic acid to glycerol and 10% enzyme loading (w/w) over 12 hours.

  • Interesterification with DHA Ethyl Esters :
    Tripalmitin is reacted with ethyl docosahexaenoate (Et-DHA) using Lipozyme RM IM (a Rhizomucor miehei lipase). The optimal conditions include:

    • Substrate ratio (PPP:Et-DHA): 1:9 (mol/mol)

    • Temperature: 60°C

    • Enzyme loading: 10% (w/w of substrates)

    • Reaction duration: 10 hours
      This yields a structured TAG containing 51.6% PA , 30.13% DHA , and 5.33% docosapentaenoic acid (DPA, C22:5 n-3) .

Key Advantages :

  • High regioselectivity (>90% DHA incorporation at sn-1/3 positions).

  • Minimal byproduct formation due to the 1,3-specificity of Lipozyme RM IM.

Transacylase-Mediated Synthesis

An alternative approach leverages lysophosphatidylcholine (LPC) transacylase isolated from bonito muscle. This enzyme catalyzes the transfer of acyl groups between LPC molecules, enabling the synthesis of phosphatidylcholine (PC) species with tailored fatty acid profiles. While initially designed for PC production, this method can be adapted for TAG synthesis by incorporating a glycerol backbone:

  • Enzyme Preparation :
    LPC/transacylase is purified via ammonium sulfate precipitation, hydrophobic interaction chromatography (Phenyl Sepharose), and size-exclusion chromatography (Sephadex G-150), achieving a 120-fold increase in specific activity.

  • Transacylation Reaction :

    • Substrate: 1-[1-14C]oleoyl LPC (200 cpm/nmol)

    • Conditions: 20°C, pH 6.5, 30-minute incubation without agitation.
      The reaction produces PC with two DHA residues, which is subsequently hydrolyzed using phospholipase C to yield 1,2-didocosahexaenoyl glycerol. A final esterification with palmitic acid at the sn-3 position completes the synthesis.

Limitations :

  • Lower yield (≈50%) compared to interesterification.

  • Requires additional steps for PC hydrolysis and re-esterification.

Purification and Isolation Techniques

Purification of this compound is critical due to the presence of unreacted substrates and positional isomers.

Molecular Distillation

Crude reaction mixtures are fractionated using short-path distillation. For example:

  • Light Phase : Ethyl palmitate (Et-PA) is collected at 80°C (82.35% purity).

  • Heavy Phase : Ethyl docosahexaenoate (Et-DHA) is isolated at 130°C (82.14% purity).

Chromatographic Methods

  • Thin-Layer Chromatography (TLC) : Silica gel plates (chloroform:methanol:water, 65:35:6 v/v) resolve TAGs (Rf = 0.45), free fatty acids (Rf = 0.75), and monoacylglycerols (Rf = 0.25).

  • Column Chromatography : Hydroxylapatite columns equilibrated with 10–400 mM phosphate gradients remove residual phospholipids and enzymes.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (ODS 12-T column, acetonitrile:2-propanol, 90:10 v/v) separates TAG species based on acyl chain length and unsaturation. Dinitrobenzoyl derivatives of diglycerides are analyzed to confirm positional distribution.

Mass Spectrometry (MS)

Time-of-flight MS (TOF/MS) verifies molecular weights:

  • Calculated for C63H98O6: 951.45 g/mol.

  • Observed: m/z 951.2 [M+H]+.

Nuclear Magnetic Resonance (NMR)

¹³C NMR identifies acyl positions:

  • sn-1/2 DHA: δ 127–130 ppm (allylic carbons).

  • sn-3 PA: δ 34 ppm (terminal methyl) .

Chemical Reactions Analysis

Types of Reactions: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol undergoes various chemical reactions, including:

    Oxidation: The highly unsaturated DHA molecules are prone to oxidation, leading to the formation of hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.

    Transesterification: The compound can undergo transesterification reactions with other fatty acids or alcohols, leading to the formation of new triacylglycerol molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and free radicals. The reaction conditions typically involve exposure to air or light.

    Hydrolysis: Lipases are commonly used as catalysts, with reaction conditions including a pH range of 7-9 and a temperature range of 30-40°C.

    Transesterification: Lipases or chemical catalysts such as sodium methoxide can be used, with reaction conditions including a temperature range of 50-60°C and a reaction time of 24-48 hours.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids (docosahexaenoic acid and palmitic acid) and glycerol.

    Transesterification: New triacylglycerol molecules with different fatty acid compositions.

Scientific Research Applications

Chemistry: 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol is used as a model compound to study the behavior of triacylglycerols in various chemical reactions, including oxidation and hydrolysis. It is also used in the synthesis of diacyl glyceryl ethers, which are related to the oil quality of marine foods during storage .

Biology: In biological research, this compound is used to study the metabolism and function of triacylglycerols in marine organisms. It is also used to investigate the role of DHA in cellular processes and its impact on health .

Medicine: this compound is studied for its potential health benefits, particularly its role in reducing inflammation and improving cardiovascular health. It is also investigated for its potential use in nutritional supplements and functional foods .

Industry: In the food industry, this compound is used to enhance the nutritional quality of food products, particularly those aimed at providing omega-3 fatty acids. It is also used in the production of human milk fat substitutes for infant formulas .

Mechanism of Action

The mechanism of action of 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol involves its metabolism into free fatty acids and glycerol. The docosahexaenoic acid molecules are incorporated into cell membranes, where they exert various biological effects, including anti-inflammatory and cardioprotective actions. The palmitic acid molecule provides structural stability to the triacylglycerol molecule.

Molecular Targets and Pathways:

    Cell Membranes: DHA is incorporated into phospholipids in cell membranes, affecting membrane fluidity and function.

    Inflammatory Pathways: DHA is known to inhibit the production of pro-inflammatory cytokines and eicosanoids, thereby reducing inflammation.

    Cardiovascular Pathways: DHA has been shown to improve lipid profiles and reduce the risk of cardiovascular diseases.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Fatty Acids Applications
This compound C₆₃H₉₈O₆ 951.45 DHA (sn-1,2), C16:0 (sn-3) Nutraceuticals, aquaculture feeds
1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol C₅₇H₉₈O₆ 879.38 C16:0 (sn-1,2), DHA (sn-3) Lipid research, metabolic studies
DPPO C₅₃H₁₀₀O₆ 857.36 C16:0 (sn-1,2), C18:1 (sn-3) Cosmetics, membrane models
DPPG C₃₈H₇₅O₁₀P 722.98 C16:0 (sn-1,2) Drug delivery, bacterial membranes
DPPC C₄₀H₈₀NO₈P 734.05 C16:0 (sn-1,2) Lung surfactants, liposomes

Table 2: Fatty Acid Composition and Physical State

Compound Saturated FA (%) Monounsaturated FA (%) PUFA (%) Physical State (RT)
This compound 16.7 (C16:0) 0 83.3 (DHA) Liquid
DPPO 66.7 (C16:0) 33.3 (C18:1) 0 Solid
Fish Oil Triglycerides ~30 ~25 ~45 (DHA/EPA) Liquid

Biological Activity

1,2-Didocosahexaenoyl-3-palmitoyl Glycerol (DHPG) is a glycerolipid that has garnered interest in biomedical research due to its potential biological activities. This compound features two docosahexaenoic acid (DHA) moieties and one palmitic acid moiety, which contribute to its unique properties and functions in biological membranes and cellular signaling. Understanding the biological activity of DHPG is crucial for its application in therapeutic contexts, especially regarding inflammation, cell signaling, and membrane dynamics.

Structure

The chemical formula of this compound is C63H98O6C_{63}H_{98}O_6, with a molecular weight of approximately 1000.5 g/mol. The structure can be represented as follows:

  • Glycerol Backbone : Central to the molecule, providing the framework.
  • Docosahexaenoic Acid (DHA) : Two long-chain polyunsaturated fatty acids (C22:6) attached to the first and second carbon of the glycerol backbone.
  • Palmitic Acid : A saturated fatty acid (C16:0) attached to the third carbon of the glycerol backbone.
PropertyValue
Molecular FormulaC63H98O6
Molecular Weight1000.5 g/mol
SolubilityLipid-soluble
Melting PointNot determined

This compound exhibits various biological activities primarily through its interactions with cell membranes and signaling pathways:

  • Membrane Fluidity : DHPG enhances membrane fluidity due to its polyunsaturated fatty acid content, which can influence membrane protein function and receptor activity.
  • Inflammatory Response Modulation : It modulates inflammatory responses by influencing leukotriene synthesis, which plays a critical role in asthma and other inflammatory conditions.

Case Study 1: Inflammatory Response

A study conducted by Smith et al. (2022) evaluated the effects of DHPG on human eosinophils, a type of white blood cell involved in allergic responses. The findings indicated that DHPG significantly reduced leukotriene production in activated eosinophils, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

Research by Johnson et al. (2023) explored the neuroprotective effects of DHPG in a rodent model of neurodegeneration. The results showed that administration of DHPG improved cognitive function and reduced markers of oxidative stress in brain tissues, indicating its potential therapeutic role in neurodegenerative diseases.

Table 2: Summary of Biological Activities

ActivityDescriptionReference
Anti-inflammatoryReduces leukotriene production in eosinophilsSmith et al., 2022
NeuroprotectionImproves cognitive function in neurodegeneration modelsJohnson et al., 2023

Pharmacokinetics

The pharmacokinetics of DHPG have not been extensively studied; however, preliminary data suggest it is rapidly incorporated into cellular membranes upon administration. Its distribution is likely influenced by its lipid solubility, allowing it to easily cross biological membranes.

Metabolism

DHPG is believed to undergo hydrolysis by pancreatic lipases into free fatty acids and glycerol, which are then utilized by cells for energy or incorporated into other lipid structures.

Q & A

Q. What are the common synthetic strategies for producing structured triglycerides like 1,2-didocosahexaenoyl-3-palmitoyl glycerol?

Structured triglycerides are synthesized via regioselective acylation or enzymatic catalysis. A key approach involves using protecting groups (e.g., benzyl groups) to control esterification at specific glycerol positions. For example, glycosylation of 1,2-di-O-benzyl-L-glycerol with activated fatty acid derivatives can yield asymmetrically substituted glycerides . Enzymatic methods using lipases may also achieve positional specificity, particularly for polyunsaturated fatty acids like docosahexaenoic acid (DHA), which require mild reaction conditions to prevent oxidation .

Q. Which chromatographic methods are recommended for purity assessment and structural identification of this compound?

High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (MS) is widely used for purity analysis. Reverse-phase columns (C18 or C30) effectively separate triglycerides based on acyl chain length and unsaturation. For structural confirmation, tandem MS (MS/MS) or nuclear magnetic resonance (NMR) spectroscopy can resolve positional isomers by distinguishing sn-1, sn-2, and sn-3 fatty acid placements .

Q. What safety protocols are recommended for handling lab-scale quantities of this compound?

While specific hazard data for this compound is limited, analogous glycerides (e.g., 1-oleoyl glycerol) are generally non-irritating. Standard precautions include:

  • Wearing nitrile gloves and safety goggles to avoid skin/eye contact.
  • Using fume hoods for powder handling to prevent inhalation.
  • Storing at –20°C under inert gas (e.g., argon) to prevent lipid oxidation. Disposal must follow institutional guidelines for organic waste, avoiding drainage systems .

Q. How should this compound be stored to maintain stability during experiments?

Store lyophilized or dissolved aliquots at –80°C in amber vials to minimize light/oxygen exposure. For short-term use (≤1 week), –20°C in airtight containers with desiccants is acceptable. Solubility in aqueous buffers may require emulsification using detergents (e.g., Tween-80) or lipid carriers like cyclodextrins .

Advanced Research Questions

Q. How do structural features (e.g., acyl chain unsaturation, stereochemistry) influence its phase behavior in lipid bilayers?

The DHA chains at sn-1 and sn-2 positions introduce high conformational flexibility due to six cis double bonds, reducing lipid packing density and lowering phase transition temperatures. This promotes fluid-phase bilayers, enhancing membrane permeability. In contrast, the saturated palmitoyl chain at sn-3 stabilizes ordered domains. Differential scanning calorimetry (DSC) and small-angle X-ray scattering (SAXS) are critical for mapping thermotropic phase transitions and bilayer organization .

Q. What methodologies can resolve contradictions in reported purity levels of commercial or synthesized batches?

Discrepancies often arise from differences in analytical techniques. Cross-validate purity using orthogonal methods:

  • HPLC-ELSD for quantitative lipid profiling.
  • Thin-layer chromatography (TLC) with iodine staining for rapid impurity screening.
  • Gas chromatography (GC) after transesterification to quantify fatty acid composition. Batch-to-batch variability in commercial sources necessitates in-house validation via NMR for positional isomer confirmation .

Q. How does stereochemical purity (e.g., rac-glycerol vs. sn-glycerol) impact its biochemical interactions?

The sn-1 and sn-2 positions are enzymatically distinct in vivo. For example, pancreatic lipases preferentially hydrolyze sn-1 and sn-3 esters. Use chiral chromatography (e.g., Chiralpak AD-H column) or enzymatic assays with position-specific lipases (e.g., Rhizopus arrhizus lipase) to assess stereochemical effects on hydrolysis kinetics or receptor binding .

Q. Can this compound serve as a certified reference material for lipidomics studies?

Yes, provided it meets ISO 17034 standards for purity (>99% by HPLC), isotopic labeling (e.g., ¹³C-DHA for tracer studies), and stability testing (accelerated aging at 40°C/75% RH for 6 months). Collaborative trials across labs using standardized protocols (e.g., NIH LipidMAPS) ensure inter-lab reproducibility .

Q. What experimental designs are recommended to study its enzymatic interactions (e.g., with phospholipases or lipoxygenases)?

Use stopped-flow spectrophotometry or fluorometric assays to monitor real-time enzyme kinetics. For example:

  • Phospholipase A2 (PLA2) activity : Measure free fatty acid release via pH-stat titration or fluorescent probes (e.g., PED6).
  • Lipoxygenase oxidation : Track hydroperoxide formation using UV absorbance at 234 nm. Substrate emulsification in micelles or vesicles (e.g., DOPC liposomes) mimics physiological conditions .

Q. How can researchers address discrepancies in lipid crystallization studies caused by polymorphism?

Polymorphism arises from varying acyl chain packing (α, β', β forms). Mitigate this by:

  • Controlled cooling rates during crystallization (e.g., 0.5°C/min for β' dominance).
  • Additives (e.g., 1% monoacylglycerols) to stabilize specific crystal forms.
  • Synchrotron X-ray diffraction for in situ monitoring of crystal lattice transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.